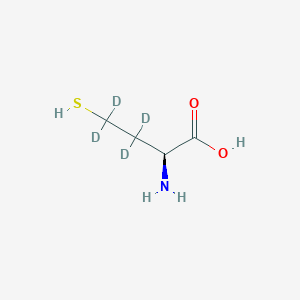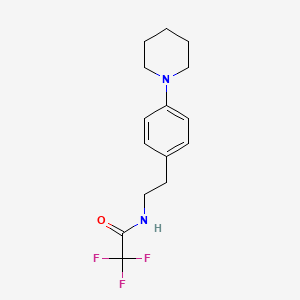
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro-: is a synthetic organic compound characterized by the presence of a trifluoroacetamide group attached to a piperidinophenethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- typically involves the following steps:
Formation of the Piperidinophenethyl Intermediate: The initial step involves the synthesis of the piperidinophenethyl intermediate. This can be achieved through a nucleophilic substitution reaction where a piperidine ring is introduced to a phenethyl group.
Introduction of the Trifluoroacetamide Group: The next step involves the introduction of the trifluoroacetamide group. This can be done by reacting the piperidinophenethyl intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- may involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group of the acetamide.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, sodium iodide in acetone.
Major Products
Oxidation: Formation of piperidinophenethyl ketones.
Reduction: Formation of piperidinophenethyl alcohols.
Substitution: Formation of halogenated piperidinophenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: It is used in the development of novel materials with specific electronic properties due to the presence of the trifluoroacetamide group.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoroacetamide group enhances the compound’s ability to cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors. The piperidinophenethyl moiety interacts with receptor sites, modulating their activity and leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(4-piperidinophenethyl)-4-piperidinobenzeneacetamide
- 2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide
Uniqueness
Acetamide, N-(4-piperidinophenethyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound in medicinal chemistry for the development of drugs with specific receptor affinities and pharmacokinetic profiles.
Eigenschaften
CAS-Nummer |
38591-45-6 |
|---|---|
Molekularformel |
C15H19F3N2O |
Molekulargewicht |
300.32 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C15H19F3N2O/c16-15(17,18)14(21)19-9-8-12-4-6-13(7-5-12)20-10-2-1-3-11-20/h4-7H,1-3,8-11H2,(H,19,21) |
InChI-Schlüssel |
AQEDEQXZVSOWPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



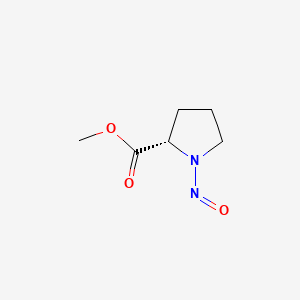
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

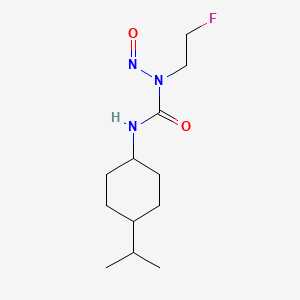

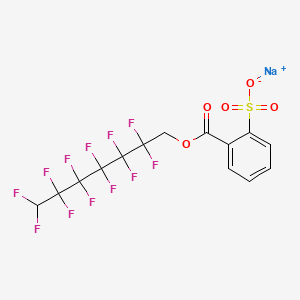

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
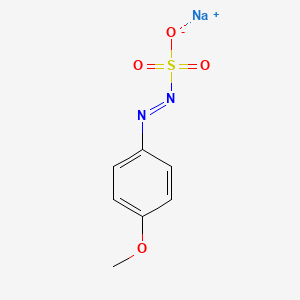
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
